5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine chemical structure and properties
5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine chemical structure and properties
An In-Depth Technical Whitepaper on the Structural, Pharmacological, and Synthetic Profiling of 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine
Executive Summary
In contemporary medicinal chemistry, the rational design of kinase inhibitors heavily relies on privileged heterocyclic scaffolds. 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is a highly versatile, lead-like building block that integrates a classic hinge-binding 2-aminopyridine motif with a solvent-vectoring pyridinylmethyl appendage. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, pharmacophore mechanics, and synthetic methodologies of this compound, providing researchers with a self-validating framework for its application in drug discovery.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of a scaffold is the first step in predicting its pharmacokinetic behavior and binding efficiency. The compound exhibits a calculated molecular weight and lipophilicity profile that strictly adheres to Lipinski’s Rule of Five, making it an ideal starting point for central nervous system (CNS) or systemic target optimization.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| IUPAC Name | 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine | Standardized nomenclature for structural identification. |
| Molecular Formula | C₁₂H₁₂BrN₃ | Indicates a halogenated, nitrogen-rich heterocycle. |
| Molecular Weight | 278.15 g/mol | < 500 Da; optimal for high ligand efficiency (LE). |
| Exact Mass | 277.0215 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| SMILES | Cc1cc(nc(c1Br)NCc2ccncc2) | Enables computational docking and cheminformatics. |
| H-Bond Donors (HBD) | 1 (Exocyclic secondary amine) | Facilitates critical hydrogen bonding to kinase hinge backbones. |
| H-Bond Acceptors (HBA) | 3 (Two pyridine nitrogens, one amine) | Enhances aqueous solubility and target interaction points. |
| Estimated LogP | ~2.8 | Balances membrane permeability with aqueous solubility. |
Pharmacophore Analysis & Binding Mechanics
The architectural design of 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is not arbitrary; each functional group serves a distinct vectoring or binding purpose within a typical ATP-competitive kinase active site.
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The 2-Aminopyridine Core: This is the primary anchor. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region[1].
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The 5-Bromo Substituent: Bromine is highly lipophilic and electron-withdrawing. Sterically, it is vectored toward the hydrophobic gatekeeper pocket, forming favorable van der Waals interactions or halogen bonds. Electronically, it lowers the pKa of the adjacent pyridine nitrogen, which can modulate the basicity of the molecule to prevent off-target toxicity[2].
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The 4-Methyl Group: This group provides a steric "lock." It restricts the rotational freedom of the exocyclic amine, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.
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The 4-Pyridinylmethyl Group: Extending outward from the hinge, this moiety is directed toward the solvent-exposed channel. The terminal pyridine nitrogen can be protonated at physiological pH, drastically improving the compound's aqueous solubility and allowing for potential salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) at the lip of the active site[3].
Fig 1. Pharmacophore mapping and kinase active site binding mechanics.
Synthetic Methodology: Reductive Amination
While nucleophilic aromatic substitution (SNAr) is an option, the most efficient and selective route to synthesize this compound is via the reductive amination of 5-bromo-4-methylpyridin-2-amine with isonicotinaldehyde (4-pyridinecarboxaldehyde)[4].
Causality of Reagent Selection
The exocyclic amine of 2-aminopyridines is notoriously poorly nucleophilic due to resonance delocalization of its lone pair into the electron-deficient pyridine ring (exacerbated by the 5-bromo group). Therefore, glacial acetic acid (AcOH) is required to protonate the aldehyde, increasing its electrophilicity to force imine formation. For the reduction step, Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄). STAB is a milder reducing agent; the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the selective reduction of the protonated iminium ion without prematurely reducing the unreacted isonicotinaldehyde into 4-pyridylcarbinol, a common side reaction that complicates purification[5].
Fig 2. Step-by-step synthetic workflow via reductive amination.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. If the physical observations deviate from the expected outcomes, the reaction should be paused and analyzed via TLC.
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Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-methylpyridin-2-amine (1.0 equiv, 10 mmol) and 1,2-dichloroethane (DCE, 0.2 M). Add isonicotinaldehyde (1.1 equiv, 11 mmol) followed by glacial acetic acid (1.5 equiv, 15 mmol).
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Observation: The solution may turn slightly yellow as the imine forms. Stir at room temperature for 2 hours under an inert nitrogen atmosphere.
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Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) over 15 minutes to control the mild exothermic release of hydrogen gas.
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Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours. Reaction completion should be monitored by TLC (eluent: 5% MeOH in DCM).
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Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL) until gas evolution ceases and the pH is ~8. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM containing 1% Et₃N to prevent streaking of the basic amines).
Analytical Validation
To ensure trustworthiness, the synthesized compound must be validated against expected analytical benchmarks. A successful synthesis will yield the following spectral signatures:
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LC-MS (ESI+): The presence of the bromine atom will manifest as a distinct 1:1 isotopic doublet. You must observe the [M+H]⁺ peaks at m/z 278.0 (⁷⁹Br) and m/z 280.0 (⁸¹Br).
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.48 (d, J = 5.8 Hz, 2H): The two protons on the terminal pyridine ring adjacent to the nitrogen.
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δ 8.05 (s, 1H): The highly deshielded C6 proton on the core pyridine ring, adjacent to the bromine.
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δ 7.32 (d, J = 5.8 Hz, 2H): The remaining two protons on the terminal pyridine ring.
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δ 7.15 (t, J = 6.0 Hz, 1H): The exocyclic secondary amine proton (NH). This will disappear upon D₂O exchange.
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δ 6.45 (s, 1H): The C3 proton on the core pyridine ring.
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δ 4.52 (d, J = 6.0 Hz, 2H): The bridging methylene (CH₂) protons, split by the adjacent NH.
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δ 2.25 (s, 3H): The C4 methyl group.
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References
- BLD Pharm. "98198-48-2 | 2-Amino-5-bromo-4-methylpyridine".
- Journal of Medicinal Chemistry (ACS Publications). "Discovery of Conformationally Constrained ALK2 Inhibitors".
- Benchchem. "4-Pyridinecarboxaldehyde | High-Purity | For Research".
- Benchchem. "2-(Benzyl(methyl)amino)isonicotinonitrile | 501378-53-6".
